3-cyclohexyl-2-methoxypropanoic acid
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Overview
Description
3-cyclohexyl-2-methoxypropanoic acid is an organic compound characterized by a cyclohexyl group attached to a propanoic acid backbone with a methoxy substituent at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-2-methoxypropanoic acid typically involves the following steps:
Starting Materials: Cyclohexyl bromide and 2-methoxypropanoic acid.
Reaction: The cyclohexyl bromide undergoes a nucleophilic substitution reaction with the 2-methoxypropanoic acid in the presence of a base such as sodium hydroxide.
Conditions: The reaction is carried out in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction parameters and product isolation.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-2-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-cyclohexyl-2-hydroxypropanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in 3-cyclohexyl-2-methoxypropanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-cyclohexyl-2-hydroxypropanoic acid.
Reduction: 3-cyclohexyl-2-methoxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclohexyl-2-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence metabolic pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-2-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-cyclohexyl-2-methoxypropanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
Properties
CAS No. |
1603431-09-9 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-cyclohexyl-2-methoxypropanoic acid |
InChI |
InChI=1S/C10H18O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
AAXJRFKHUCGRQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCCCC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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